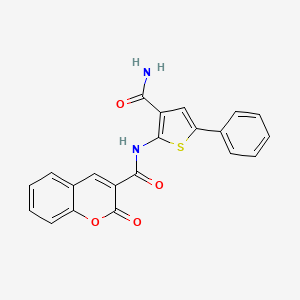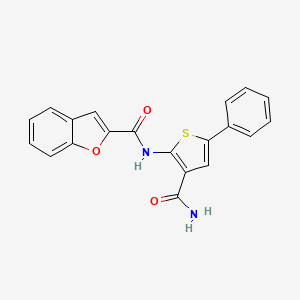![molecular formula C19H14Cl2N2O3S B6497081 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 941993-94-8](/img/structure/B6497081.png)
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . These derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
Synthesis Analysis
The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data . The molecular formula of the base compound is C8H7Cl2NO2 , with an average mass of 220.053 Da and a monoisotopic mass of 218.985382 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include its molecular formula (C8H7Cl2NO2), average mass (220.053 Da), and monoisotopic mass (218.985382 Da) . Further details about its physical and chemical properties would require additional specific data or analysis.作用機序
Target of Action
The primary target of this compound is the COX-2 enzyme . This enzyme plays a crucial role in the inflammatory response in the body, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-2 enzyme, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The molecular effect of the compound’s action is the inhibition of the COX-2 enzyme . This leads to a decrease in prostaglandin production, resulting in reduced inflammation at the cellular level .
実験室実験の利点と制限
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is toxic and should be handled with care. Additionally, it has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide. One potential application is in the development of new drugs. Additionally, it could be used in the development of new agrochemicals and industrial chemicals. Additionally, it could be used to study the effects of 2,4-D on the expression of genes involved in the biosynthesis of secondary metabolites in plants. Finally, it could be used to study the effects of 2,4-D on the activity of cytochrome P450 enzymes.
合成法
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide is typically synthesized through a process known as the Suzuki-Miyaura reaction. This reaction involves the use of a palladium catalyst to facilitate the coupling of a 2-acetamido-2,4-dichlorophenoxyacetic acid and a 5-phenylthiophene-3-carboxamide. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide, at a temperature of around 100°C. The reaction is typically complete within 1-2 hours.
科学的研究の応用
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide has been used in numerous scientific research applications. It has been used as a model compound to study the effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on plant growth and development. It has also been used to study the effects of 2,4-D on the activity of cytochrome P450 enzymes, which play an important role in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the effects of 2,4-D on the expression of genes involved in the biosynthesis of secondary metabolites in plants.
生化学分析
Biochemical Properties
2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response . The compound’s interaction with COX-2 is characterized by the formation of a stable complex, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines such as MCF-7 and A549 by interfering with cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of COX-2, forming a stable complex that inhibits the enzyme’s activity . Additionally, it has been shown to interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on COX-2 and other target proteins, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of several metabolites that are excreted in the urine . The metabolic pathways of the compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Additionally, it has been shown to accumulate in the endoplasmic reticulum and mitochondria, affecting their function and contributing to its overall biochemical effects .
特性
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-15(14(21)8-12)26-10-17(24)23-19-13(18(22)25)9-16(27-19)11-4-2-1-3-5-11/h1-9H,10H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVBWCEIRLCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)

![methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6497054.png)

![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)
![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)

![5-phenyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]thiophene-3-carboxamide](/img/structure/B6497086.png)
![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)
![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)


![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)